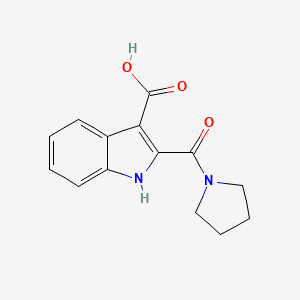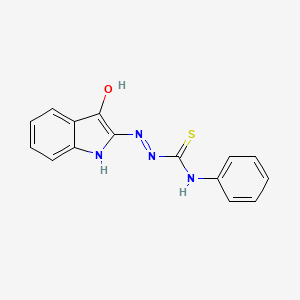
2-(Pyrrolidine-1-carbonyl)-1h-indole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyrrolidine-1-carbonyl)-1h-indole-3-carboxylic acid is a compound that features a pyrrolidine ring attached to an indole core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidine-1-carbonyl)-1h-indole-3-carboxylic acid typically involves the construction of the indole core followed by the introduction of the pyrrolidine moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring. The pyrrolidine ring can be introduced through a variety of methods, including cyclization reactions involving amines and carbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pyrrolidine-1-carbonyl)-1h-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Typical conditions involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include oxindole derivatives, alcohol derivatives, and various substituted indoles, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(Pyrrolidine-1-carbonyl)-1h-indole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving indole derivatives.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals .
Mécanisme D'action
The mechanism of action of 2-(Pyrrolidine-1-carbonyl)-1h-indole-3-carboxylic acid involves its interaction with specific molecular targets in the body. The indole ring can interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the binding affinity and specificity of the compound for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other indole derivatives and pyrrolidine-containing molecules, such as:
Indole-3-acetic acid: A naturally occurring plant hormone.
Pyrrolidine-2,5-dione: A compound with various biological activities.
Indole-3-carboxaldehyde: An intermediate in the synthesis of more complex indole derivatives .
Uniqueness
2-(Pyrrolidine-1-carbonyl)-1h-indole-3-carboxylic acid is unique due to its combination of the indole and pyrrolidine rings, which provides a distinct structural framework for diverse chemical modifications and biological activities. This dual-ring structure allows for enhanced interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
921194-90-3 |
|---|---|
Formule moléculaire |
C14H14N2O3 |
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
2-(pyrrolidine-1-carbonyl)-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C14H14N2O3/c17-13(16-7-3-4-8-16)12-11(14(18)19)9-5-1-2-6-10(9)15-12/h1-2,5-6,15H,3-4,7-8H2,(H,18,19) |
Clé InChI |
MAZGEVQUJNJQRN-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C(=O)C2=C(C3=CC=CC=C3N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,6-Bis(4-methoxyphenyl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B12910015.png)


![[(2R,3S,4R,5R)-5-[6-(cyclopropylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl carbamate](/img/structure/B12910024.png)
![2-Amino-5-[(1H-indol-3-yl)methyl]-4-methyl-1H-pyrrole-3-carbonitrile](/img/structure/B12910030.png)


![[1,2,4]Triazolo[1,5-a]pyridine, 5-methyl-2-(4-methylphenyl)-](/img/structure/B12910052.png)


![N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}-L-aspartic acid](/img/structure/B12910072.png)

